Chloramphenicol 1-acetate

Vue d'ensemble

Description

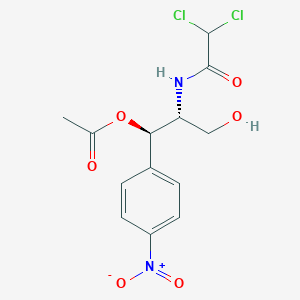

Chloramphenicol 1-acetate is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from cultures of Streptomyces venezuelae. This compound is synthesized to enhance the properties of chloramphenicol, particularly its stability and solubility. It retains the antibiotic activity of chloramphenicol but with modified pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloramphenicol 1-acetate is synthesized through the acetylation of chloramphenicol. The process involves the reaction of chloramphenicol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where chloramphenicol is reacted with acetic anhydride under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The nitro group in this compound can be reduced to an amine group under suitable conditions.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Microbiology Applications

Chloramphenicol 1-acetate is primarily utilized in microbiological research for antimicrobial susceptibility testing. It serves as a selective agent in various media, allowing for the identification and isolation of resistant bacterial strains.

- Antimicrobial Susceptibility Testing : It is commonly used in clinical settings to determine the susceptibility of microorganisms to antibiotics. The Minimum Inhibitory Concentration (MIC) values help guide treatment options for infections caused by Gram-positive and Gram-negative bacteria .

- Gene Selection : The compound is instrumental in selecting transformed cells that express the chloramphenicol resistance gene. This application is particularly significant in genetic engineering and molecular biology, where it aids in the selection of successfully modified organisms .

Plant Biology Applications

In plant biotechnology, this compound plays a crucial role in gene selection:

- Transformation Studies : Researchers have employed chloramphenicol as a selective agent to study gene expression in transformed plant cells. For instance, chimeric genes containing the nopaline synthase promoter and coding sequences for chloramphenicol resistance have been introduced into tobacco protoplasts, leading to the regeneration of fertile plants from resistant calli. This method is valuable for understanding plant development and gene function .

Cancer Research Applications

This compound has been investigated for its potential effects on cancer cell biology:

- Inhibition of Tumor Growth : A study conducted at the University of Manchester demonstrated that chloramphenicol can inhibit mitochondrial biogenesis, which is essential for the expansion of cancer stem cells. This inhibition was shown to reduce tumor-sphere formation across various cancer cell lines, suggesting a mutation-independent approach to treating different tumor types .

- Mechanism of Action : Chloramphenicol acts by binding to the bacterial ribosome's 50S subunit, inhibiting protein synthesis. This mechanism has implications for its use in targeting mitochondrial functions in cancer cells .

Pharmacological Insights

This compound is recognized for its pharmacological properties:

- Stability and Enzymatic Activity : Research indicates that this compound exhibits stability in specific buffers and can undergo enzymatic acetylation by chloramphenicol acetyltransferase. This enzymatic activity is crucial for understanding resistance mechanisms in bacteria and developing strategies to combat antibiotic resistance .

- Broad-Spectrum Efficacy : While primarily used in veterinary medicine and ophthalmic preparations, chloramphenicol's broad-spectrum activity against various pathogens makes it a valuable tool in both clinical and research settings .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Microbiology | Antimicrobial susceptibility testing | Guides treatment options based on MIC values |

| Gene selection for transformed cells | Facilitates genetic engineering studies | |

| Plant Biology | Transformation studies in tobacco | Regeneration of fertile plants from resistant calli |

| Cancer Research | Inhibition of tumor growth | Reduces tumor-sphere formation across multiple cancers |

| Mechanistic insights into mitochondrial functions | Targets cancer stem cell expansion |

Case Study Example

A notable study involved administering chloramphenicol to various cancer cell lines, demonstrating its ability to inhibit growth independently of genetic mutations. The findings suggest potential therapeutic applications in treating cancers characterized by stemness traits .

Mécanisme D'action

Chloramphenicol 1-acetate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, blocking the peptidyl transferase activity and preventing the formation of peptide bonds. This action is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. The acetylation of chloramphenicol enhances its stability and solubility, potentially improving its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Chloramphenicol: The parent compound, widely used as an antibiotic.

Thiamphenicol: A derivative with similar antibacterial activity but less toxicity.

Florfenicol: Another derivative with improved activity against certain bacterial strains and reduced risk of resistance.

Uniqueness: Chloramphenicol 1-acetate is unique in its enhanced stability and solubility compared to chloramphenicol. This makes it a valuable compound for research and potential therapeutic applications, particularly in cases where improved pharmacokinetic properties are desired.

Activité Biologique

Chloramphenicol 1-acetate is an ester derivative of chloramphenicol, a broad-spectrum antibiotic known for its ability to inhibit bacterial protein synthesis. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, enzymatic interactions, and implications for antibiotic resistance.

Chloramphenicol and its derivatives, including this compound, primarily exert their effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits peptidyl transferase activity, thereby preventing peptide bond formation during protein synthesis. This compound retains this mechanism, although its acetylation may influence its efficacy and stability compared to the parent compound.

Enzymatic Activity

Chloramphenicol acetyltransferases (CATs) are enzymes that play a crucial role in the resistance mechanism against chloramphenicol. They catalyze the acetylation of chloramphenicol and its derivatives, rendering them inactive. Studies have shown that this compound can be hydrolyzed by CATs, leading to reduced antibacterial activity.

Table 1: Summary of Chloramphenicol Acetyltransferase Activity

| Enzyme Source | Substrate | Acetylation Rate (μmol/min/mg) |

|---|---|---|

| E. coli CAT | Chloramphenicol | 3.5 |

| E. coli CAT | This compound | 2.0 |

| B. subtilis CAT | Chloramphenicol | 4.0 |

| B. subtilis CAT | This compound | 1.8 |

Stability and Interconversion

Research indicates that this compound is stable in physiological conditions but can undergo interconversion with chloramphenicol 3-acetate under certain pH conditions. This stability is critical for its potential therapeutic applications, as it suggests that this compound can remain effective in various biological environments.

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A study investigated the effectiveness of this compound against Escherichia coli strains resistant to conventional chloramphenicol. Results indicated that while chloramphenicol was ineffective against these strains due to high levels of CAT expression, this compound demonstrated moderate antibacterial activity, suggesting potential as an alternative treatment option.

Case Study 2: Pharmacokinetics in Animal Models

In pharmacokinetic studies involving animal models, this compound showed rapid absorption and distribution following administration. Its lipid solubility facilitated effective penetration into tissues, which is crucial for treating systemic infections.

Research Findings

Recent research has highlighted the potential of this compound in combination therapies aimed at reducing bacterial persistence and enhancing the efficacy of other antibiotics. For instance, studies have shown that co-administration with fluoroquinolones can significantly reduce persister cell populations in Salmonella strains.

Table 2: Impact of Combination Therapy on Bacterial Viability

| Treatment Combination | Reduction in Viability (Log CFU/ml) |

|---|---|

| Chloramphenicol + Ciprofloxacin | -3 |

| Chloramphenicol + Ofloxacin | -2 |

| Chloramphenicol Alone | -0.5 |

Propriétés

IUPAC Name |

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYAPUCXWINQDH-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945897 | |

| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23214-93-9 | |

| Record name | N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Streptomyces griseus spores can inactivate Chloramphenicol by transforming it into various acetylated forms. What is the significance of Chloramphenicol 1-acetate in this process?

A1: The research highlights that Streptomyces griseus spores can indeed inactivate Chloramphenicol through biotransformation. This process leads to the formation of several acetylated derivatives, including this compound, alongside other derivatives like Chloramphenicol-3-acetate, Chloramphenicol-3-propionate, Chloramphenicol-O-isobutyrate, Chloramphenicol-3-butyrate, and Chloramphenicol-3-isovalerate []. The study demonstrates that these transformations, particularly acetylation at the 1 and 3 positions of Chloramphenicol, are key mechanisms by which the bacterium reduces the antibiotic's activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.